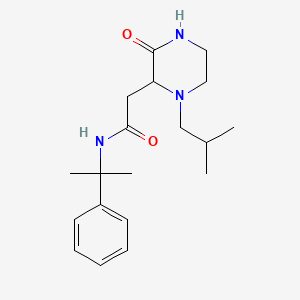![molecular formula C17H18N2O5 B5291318 N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5291318.png)
N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in B-cell receptor (BCR) signaling, which plays a vital role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide selectively binds to the active site of BTK and inhibits its activity, thus blocking BCR signaling and downstream pathways involved in cell survival and proliferation. This leads to the induction of apoptosis in cancer cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide has been shown to inhibit the proliferation of B-cell malignancies in vitro and in vivo. It also induces apoptosis in cancer cells by activating caspase-dependent and -independent pathways. N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide has minimal effect on other kinases and has shown good selectivity for BTK. N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide has also been shown to enhance the activity of other anti-cancer agents.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide has several advantages for laboratory experiments, including its high potency and selectivity for BTK. It also has good pharmacokinetic properties and can be administered orally. However, N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide has limitations, including its relatively short half-life and the potential for off-target effects.
Orientations Futures
There are several future directions for the research and development of N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide. These include:
1. Clinical trials: N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide is currently being evaluated in clinical trials for the treatment of various types of cancer. Future studies will aim to determine the safety and efficacy of N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide in larger patient populations.
2. Combination therapy: N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide has shown synergistic effects when combined with other anti-cancer agents such as venetoclax and lenalidomide. Future studies will aim to identify optimal combination therapies for N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide.
3. Biomarker identification: Biomarkers can be used to predict response to treatment and monitor disease progression. Future studies will aim to identify biomarkers that can be used to predict response to N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide and monitor treatment efficacy.
4. Resistance mechanisms: Resistance to BTK inhibitors can develop over time. Future studies will aim to identify resistance mechanisms and develop strategies to overcome them.
Conclusion:
N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical studies. N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide is currently being evaluated in clinical trials for the treatment of various types of cancer. Future studies will aim to determine the safety and efficacy of N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide in larger patient populations and identify optimal combination therapies and biomarkers.
Méthodes De Synthèse
The synthesis of N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide involves a multi-step process that starts with the reaction of 4-methoxy-2-nitroaniline with tetrahydro-2-furancarboxylic acid followed by reduction of the nitro group to an amine. The resulting compound is then coupled with 2-furancarboxylic acid to obtain N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide.
Applications De Recherche Scientifique
N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide has demonstrated potent anti-tumor activity by inhibiting BCR signaling and inducing apoptosis in cancer cells. N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide has also been shown to enhance the activity of other anti-cancer agents such as venetoclax and lenalidomide.
Propriétés
IUPAC Name |
N-[4-methoxy-2-(oxolane-2-carbonylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-11-6-7-12(18-16(20)14-4-2-8-23-14)13(10-11)19-17(21)15-5-3-9-24-15/h2,4,6-8,10,15H,3,5,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURZLHFVHQGXEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5291246.png)
![N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5291257.png)

![5-{3-ethoxy-4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5291264.png)
![4-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5291277.png)
![{4-[(2-naphthylacetyl)amino]phenyl}acetic acid](/img/structure/B5291283.png)
![2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5291286.png)
![3-benzyl-5-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5291288.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5291301.png)
![N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5291307.png)
![3-benzyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291308.png)

![rel-(4aS,8aR)-6-[(5-chloro-2-pyridinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291323.png)